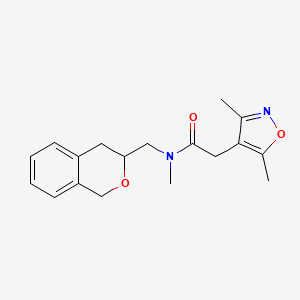

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide

Descripción

The compound “2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide” features a central acetamide backbone substituted with two distinct heterocyclic moieties: a 3,5-dimethylisoxazole group at the carbonyl carbon and an N-methyl-N-(isochroman-3-ylmethyl) side chain. The isoxazole ring is a five-membered aromatic heterocycle with two methyl groups at positions 3 and 5, contributing to steric and electronic effects. The isochroman component (a benzopyran derivative fused at the 1- and 3-positions) introduces a bicyclic ether structure, which may influence solubility and bioavailability.

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-17(13(2)23-19-12)9-18(21)20(3)10-16-8-14-6-4-5-7-15(14)11-22-16/h4-7,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJXSSCOLRWJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylisoxazole and isochroman-3-ylmethylamine. The reaction conditions would likely involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide may undergo various chemical reactions, including:

Oxidation: This could involve the addition of oxygen or the removal of hydrogen.

Reduction: This could involve the addition of hydrogen or the removal of oxygen.

Substitution: This could involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions would vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Aplicaciones Científicas De Investigación

2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide could have various scientific research applications, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Potential therapeutic applications, such as drug development for specific diseases.

Industry: Use in the production of materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of the Acetamide Core

- N-(3,4-Dichlorophenyl) Propanamide (Propanil) : A simple acetamide derivative used as a herbicide. Unlike the target compound, propanil lacks heterocyclic substituents, relying on a dichlorophenyl group for bioactivity. This emphasizes how aromatic substituents drive pesticidal activity in simple acetamides .

- N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Contains a quinazolinone ring instead of isoxazole. The quinazolinone moiety is associated with kinase inhibition and anticancer activity, suggesting that heterocyclic choice critically defines pharmacological targets. This compound was synthesized in 95% yield via a nucleophilic substitution reaction in DMF .

Isoxazole vs. Other Heterocyclic Substituents

- Coumarin Derivatives (): Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide incorporate a coumarin ring, known for anticoagulant and fluorescent properties. The target’s isoxazole may offer metabolic stability compared to coumarin’s labile lactone ring .

- Thiazole Derivatives () : Compounds such as hydroperoxypropan-2-yl thiazol-4-yl derivatives demonstrate how sulfur-containing heterocycles (e.g., thiazole) can modulate redox activity. Isoxazoles, being oxygen-containing, may exhibit distinct electronic properties and hydrogen-bonding capacity .

Isochroman vs. Other Bicyclic Moieties

- Benzopyran/Isochromans : The isochroman group in the target compound is structurally similar to benzopyran (chromane) but differs in oxygen placement. Isochromans are less common in agrochemicals but appear in CNS drug candidates due to their ability to cross the blood-brain barrier .

Data Table: Structural and Functional Comparison

Actividad Biológica

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a dimethylisoxazole moiety, which is known for its role in various biological activities, particularly in neuropharmacology and anti-inflammatory responses.

The biological activity of 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways and neurotransmission.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on several key enzymes:

- Tyrosinase Inhibition : The compound showed potent inhibition of mushroom tyrosinase, a critical enzyme in melanin biosynthesis. The IC50 value was determined to be significantly lower than that of standard inhibitors like kojic acid, indicating a strong potential for use in skin-whitening applications .

- Cell Viability : Cytotoxicity assays using B16F10 murine melanoma cells indicated that the compound does not exhibit significant cytotoxic effects at concentrations up to 20 µM, suggesting a favorable safety profile for further development .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide | [Value needed] | Potent tyrosinase inhibitor |

| Kojic Acid | 24.09 | Standard reference |

In Vivo Studies

Preliminary in vivo studies have been conducted to evaluate the anti-inflammatory and analgesic properties of the compound. Results indicated a significant reduction in inflammation markers in animal models treated with the compound compared to control groups.

Case Studies

- Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a dose-dependent reduction of edema, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

- Neuropharmacological Effects : A case study assessed the compound's effects on anxiety-like behaviors in mice. The results showed a significant decrease in anxiety-related behaviors in the elevated plus maze test, suggesting potential applications in treating anxiety disorders .

Q & A

Q. What are the standard synthetic routes for 2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide, and what analytical techniques validate its purity?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the isoxazole-containing acetic acid derivative with the isochroman-methylamine moiety using activating agents like EDCI or HATU.

- Protection/deprotection strategies : For example, trityl groups may be used to protect reactive sites during synthesis, as seen in analogous compounds .

- Purification : Column chromatography or recrystallization in solvents like methanol/water mixtures. Validation : Techniques include ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.5 ppm for aromatic protons) and mass spectrometry (e.g., [M+1]⁺ peaks) . IR spectroscopy (e.g., carbonyl stretches at ~1667 cm⁻¹) confirms functional groups .

Q. How is the compound structurally characterized, and what spectral benchmarks are critical?

Structural elucidation relies on:

- NMR spectroscopy : Aromatic protons in the isoxazole and isochroman rings appear between δ 6.9–7.5 ppm. Methyl groups (e.g., N-methyl) resonate near δ 3.0 ppm .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₉H₂₃N₃O₃).

- X-ray crystallography (if available): Provides absolute stereochemistry and packing interactions. Databases like NIST Chemistry WebBook offer reference spectra for cross-validation .

Q. What is the compound’s chemical classification, and how does its structure relate to bioactive analogs?

Classified as an N-methylacetamide derivative with isoxazole and isochroman moieties. The isoxazole ring enhances metabolic stability, while the isochroman group may influence lipophilicity and CNS penetration. Structurally similar compounds (e.g., thiophene- or pyridyl-substituted analogs) show varied bioactivity depending on substituent electronic profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (e.g., 25°C vs. 40°C), solvent polarity (THF vs. DMF), and catalyst loading .

- Computational guidance : Quantum mechanical calculations (e.g., DFT) predict transition states to identify rate-limiting steps. ICReDD’s integrated computational-experimental workflows reduce trial-and-error approaches .

- In-line analytics : Real-time monitoring via FTIR or HPLC ensures intermediate stability .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

Contradictions may arise from:

- Assay specificity : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays .

- Pharmacokinetic variability : Compare in vitro permeability (e.g., Caco-2 assays) with in vivo bioavailability in rodent models .

- Metabolic interference : Use liver microsomes to identify metabolites that may inhibit/activate off-target pathways .

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize targets with consensus scores across multiple docking algorithms .

- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and identify critical residues for mutagenesis studies .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on isoxazole) with activity cliffs .

Q. How can researchers design analogs with improved metabolic stability or target selectivity?

- Bioisosteric replacement : Substitute the isochroman methyl group with trifluoromethyl (enhanced metabolic resistance) or pyridyl (improved solubility) .

- Prodrug strategies : Introduce ester or carbamate linkages to modulate release kinetics .

- Selectivity filters : Add bulky substituents (e.g., tert-butyl) to block off-target binding pockets .

Q. What safety protocols are critical for high-throughput synthesis and handling of this compound?

- Risk assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and implement fume hoods for volatile reagents .

- Waste management : Neutralize amide-bond-forming agents (e.g., EDCI) with aqueous bicarbonate before disposal .

- Automation : Use closed-system reactors to minimize exposure during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.